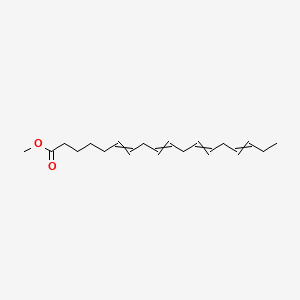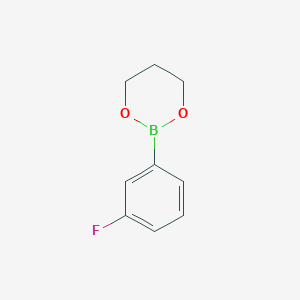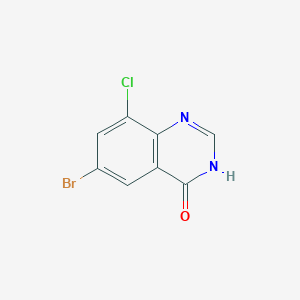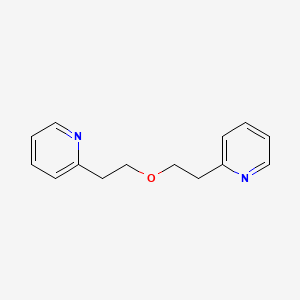
Stearidonic Acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearidonic acid methyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. It is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is a metabolic intermediate in the conversion of alpha-linolenic acid to eicosapentaenoic acid, which is crucial for various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearidonic acid methyl ester can be synthesized through the esterification of stearidonic acid with methanol. This process typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of stearidonic acid from natural sources such as echium oil or black currant seed oil. The extracted stearidonic acid is then esterified using methanol in the presence of a catalyst. The resulting ester is purified through distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Exposure to air and light.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Stearidonic acid and methanol.
Oxidation: Peroxides and other oxidative products.
Reduction: Saturated fatty acid methyl esters.
Scientific Research Applications
Stearidonic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves a series of desaturation and elongation reactions. Eicosapentaenoic acid then incorporates into cell membranes, influencing membrane fluidity and function. It also serves as a precursor for the synthesis of anti-inflammatory eicosanoids, which play a role in reducing inflammation and promoting cardiovascular health .
Comparison with Similar Compounds
- Alpha-linolenic acid methyl ester
- Eicosapentaenoic acid methyl ester
- Docosahexaenoic acid methyl ester
Comparison: Stearidonic acid methyl ester is unique due to its intermediate position in the metabolic pathway of omega-3 fatty acids. Unlike alpha-linolenic acid, it is more readily converted to eicosapentaenoic acid, making it a more efficient source of this essential fatty acid. Compared to eicosapentaenoic acid and docosahexaenoic acid, stearidonic acid is less prone to oxidation, providing better stability in formulations .
Properties
CAS No. |
2348-88-1 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3 |
InChI Key |
BIRKCHKCDPCDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)




![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
